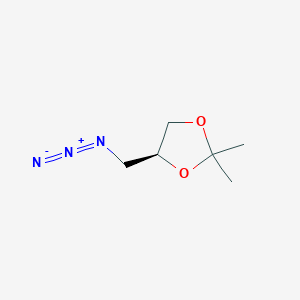

2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxalane

Übersicht

Beschreibung

2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxalane (DMAZ) is a highly reactive compound used in organic synthesis and scientific research applications. It is an organic compound with the molecular formula C6H10N2O2, and it is a derivative of 1,3-dioxalane. DMAZ is a versatile compound that has been used in a variety of ways, including in the synthesis of other compounds, in drug discovery, and in the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis and Application Potentials

- Polyoxymethylene Dimethyl Ethers Production : Research focusing on polyoxymethylene dimethyl ethers highlights the interest in oxygenated fuels like dimethyl ethers for their reduced hazardous emissions when used in diesel engines. These ethers, due to their lack of C-to-C bonds, significantly lower soot formation, demonstrating the environmental and mechanical benefits of such compounds in automotive and energy sectors (Baranowski et al., 2017).

Environmental and Health Impacts

- Toxicity and Environmental Concerns : Studies on 2,4-dichlorophenoxyacetic acid (2,4-D) provide insights into the environmental persistence and toxicity concerns related to the use of certain chemical compounds. These concerns underline the importance of understanding the broader implications of chemical applications in agriculture and their potential environmental and health impacts (Zuanazzi et al., 2020).

Advances in Chemical Analysis

- Analytical Methods for Antioxidant Activity : The development of analytical methods for determining antioxidant activity demonstrates the ongoing need for advanced chemical analysis techniques. Such methods are crucial for assessing the properties of a wide range of compounds, including potential applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Innovative Materials and Technologies

- Organic Light-Emitting Diodes (OLEDs) : The exploration of BODIPY-based materials for OLED applications reflects the potential for innovative materials derived from specific chemical compounds. This research points towards the development of new conjugated systems for organic electronics, highlighting the versatility of chemical compounds in creating advanced materials (Squeo & Pasini, 2020).

Eigenschaften

IUPAC Name |

(4S)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(2)10-4-5(11-6)3-8-9-7/h5H,3-4H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVVCERWZQLGGT-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CN=[N+]=[N-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CN=[N+]=[N-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazoline-3-carboxylate](/img/structure/B3158385.png)

![1-Iododibenzo[b,d]furan](/img/structure/B3158435.png)

![Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol](/img/structure/B3158447.png)

![3-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3158457.png)